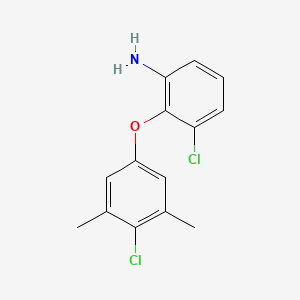
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is a chemical compound with the molecular formula C14H13Cl2NO . It has an average mass of 282.165 Da and a monoisotopic mass of 281.037415 Da .
Synthesis Analysis
The synthesis of anilines, such as 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline, involves various methods and applications. These methods include both classical and modern approaches, with reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline consists of a benzene ring substituted with two chlorine atoms, two methyl groups, and an aniline group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline include its molecular formula (C14H13Cl2NO), molecular weight (282.17 g/mol), and its structure . Additional properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Antimicrobial Activity
This compound has been investigated for its potential in combating microbial infections. Derivatives of 1,3,5-triazine, which can be synthesized from similar compounds, exhibit significant antimicrobial properties. They have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin .
Antimalarial Properties
The triazine derivatives, related to the chemical structure , have been found to possess antimalarial activities. This makes them valuable in the research and development of new antimalarial drugs .
Anti-cancer Applications
Compounds with a similar triazine base structure have been explored for their anti-cancer properties. This research avenue is crucial due to the ongoing need for more effective cancer therapies .
Anti-viral Uses
The triazine derivatives are also known to have anti-viral activities. This broadens the scope of their application in the treatment and prevention of viral infections .
Synthesis of β-Lactams
The compound has been used in the synthesis of β-lactams, which are a class of antibiotics that include penicillins and cephalosporins. This synthesis is vital for the pharmaceutical industry in producing a wide range of antibiotic medications .
Chemical Intermediate
The compound serves as an intermediate in various chemical syntheses. For example, it can be used in the preparation of isothiazole derivatives, which have diverse applications in medicinal chemistry .
特性
IUPAC Name |
3-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-6-10(7-9(2)13(8)16)18-14-11(15)4-3-5-12(14)17/h3-7H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTNQWXGZYMDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
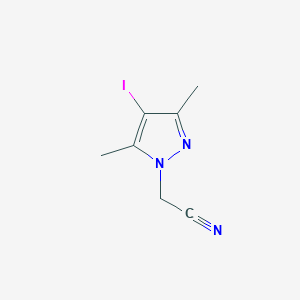
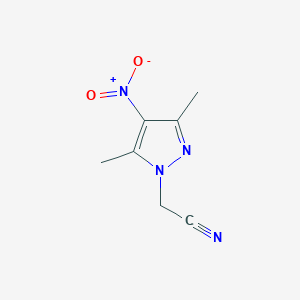
![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)
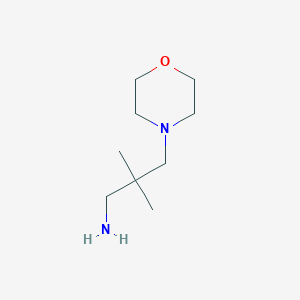
![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)
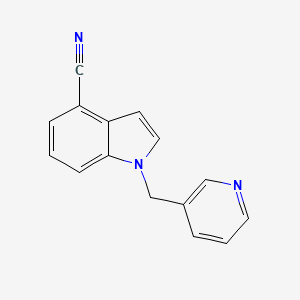
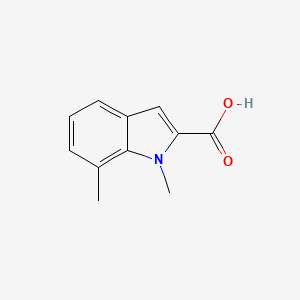
![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)
![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)
